molecular formula C8H11NO B086761 2-(4-Aminophenyl)ethanol CAS No. 104-10-9

2-(4-Aminophenyl)ethanol

Cat. No.: B086761
CAS No.: 104-10-9
M. Wt: 137.18 g/mol
InChI Key: QXHDYMUPPXAMPQ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)ethanol, also known as 4-Aminophenethyl alcohol, is an organic compound with the chemical formula C8H11NO. It is a crystalline solid that appears as a light brown to brown substance. This compound is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to an ethanol group (-CH2CH2OH). It is soluble in methanol and has a melting point of 107-110°C .

Safety and Hazards

2-(4-Aminophenyl)ethanol may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Aminophenyl)ethanol can be synthesized through various methods. One common method involves the reduction of 4-nitrobenzeneethanol. The process typically includes the following steps :

    Reduction of 4-nitrobenzeneethanol: This involves the use of hydrogen chloride, hydrazine hydrate, and sodium hydroxide in methanol and water at a temperature of 68°C and a pH of 7.

    Catalytic Hydrogenation: The reaction mixture is subjected to catalytic hydrogenation using a platinum-tin oxide catalyst at a temperature of 68°C.

    Purification: The reaction mixture is filtered to remove the catalyst, and the product is purified through vacuum drying to obtain white this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrobenzeneethanol. The process is carried out in large reactors under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be further reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using platinum or palladium catalysts.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are commonly used.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenethyl alcohol
  • 4-Bromophenethyl alcohol
  • 4-Fluorophenethyl alcohol
  • 2-Aminobenzhydrol
  • 4-(1H-Imidazol-1-yl)aniline

Comparison

2-(4-Aminophenyl)ethanol is unique due to the presence of both an amino group and an ethanol group attached to the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. In comparison, similar compounds such as 4-Nitrophenethyl alcohol and 4-Bromophenethyl alcohol lack the amino group, which limits their reactivity and applications .

Properties

IUPAC Name

2-(4-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHDYMUPPXAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073066
Record name 4-Aminophenethyl alcohol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-10-9, 115341-06-5
Record name 2-(4-Aminophenyl)ethanol
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Record name 4-Aminophenethyl alcohol
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Record name Benzeneethanol, ar-amino-
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Record name 2-(4-Aminophenyl)ethanol
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Record name Benzeneethanol, 4-amino-
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Record name Benzeneethanol, ar-amino-
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Record name 4-Aminophenethyl alcohol
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Record name 2-(4-aminophenyl)ethanol
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Record name 4-AMINOPHENETHYL ALCOHOL
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Synthesis routes and methods

Procedure details

A slurry of 5 g of 4-nitrophenethyl alcohol, 0.58 g of 10% Pd on carbon in 50 mL of absolute ethanol was shaken overnight under 50 psi of H2. The mixture was filtered and concentrated to yield 3.6 g of 4-(2-hydroxyethyl) aniline, mp 101°-102° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chemical synthesis of 2-(4-aminophenyl)ethanol?

A1: this compound is a key intermediate in the production of various pharmaceuticals, including the drug p-tyrosol. [, ] Developing efficient and cost-effective synthesis methods is crucial for ensuring access to these medications. One study focused on a novel synthesis route using β-phenylethanol as the starting material, achieving a high yield and purity. [] This process holds potential for industrial applications due to its efficiency and use of readily available materials.

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of both an amino group and a hydroxyl group in the structure of this compound makes it a versatile building block for chemical synthesis. [] It can react with aldehydes, such as paraformaldehyde, to form benzoxazine monomers. [] The reactivity of these groups also contributes to its electrochemical behavior, which is pH and temperature-dependent. []

Q3: Can you elaborate on the thermal properties of polymers derived from this compound?

A3: this compound serves as a precursor for spiro-centered bis(benzoxazine) monomers. [] These monomers, upon polymerization, yield materials with high thermal stability, as evidenced by their glass transition temperatures (Tg) and degradation profiles obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [] The incorporation of a hydroxyl group within the spiro-center was found to influence the polymerization temperature. []

Q4: How is this compound used in carbohydrate chemistry?

A4: this compound acts as a bifunctional spacer in synthesizing complex oligosaccharides, specifically a common tetrasaccharide core structure found in Haemophilus influenzae lipopolysaccharides. [] This approach allows for the development of well-defined glycoconjugate vaccine candidates. []

Q5: What analytical techniques are employed to characterize this compound and its derivatives?

A5: Various spectroscopic and analytical methods are used to characterize this compound and its derivatives. These include Fourier-transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance (1H and 13C NMR) spectroscopy, elemental analysis, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). [, ] These techniques help determine the structure, purity, and composition of the synthesized compounds.

Q6: What is the significance of studying the electrochemical behavior of this compound?

A6: Electrochemical studies on this compound provide valuable insights into its redox properties, which are influenced by pH and temperature. [] Techniques like cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry are used to determine kinetic and thermodynamic parameters, acid-base dissociation constants, and limits of detection. [] These findings contribute to understanding the compound's reactivity and potential biological interactions.

Q7: How can computational chemistry contribute to the understanding of this compound?

A7: Computational studies, including structure-activity relationship (SAR) analysis and molecular modeling, can predict the properties and behavior of this compound and its derivatives. [] This information can guide the design of new compounds with improved characteristics, such as enhanced activity or altered reactivity.

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